(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-propan-1-one (S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462327
InChI: InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9+/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)N(C)C)N
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-propan-1-one

CAS No.:

Cat. No.: VC13462327

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-propan-1-one -

Specification

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name (2S)-2-amino-1-[(3R)-3-(dimethylamino)piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9+/m0/s1
Standard InChI Key JJGSXWPBPJHWPL-DTWKUNHWSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H](C1)N(C)C)N
SMILES CC(C(=O)N1CCCC(C1)N(C)C)N
Canonical SMILES CC(C(=O)N1CCCC(C1)N(C)C)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a propan-1-one core linked to a piperidine ring substituted at the 3-position with a dimethylamino group. The (S)-configuration at the amino-bearing carbon and the (R)-configuration at the piperidine’s 3-position create distinct stereoelectronic environments. The IUPAC name, (2S)-2-amino-1-[(3R)-3-(dimethylamino)piperidin-1-yl]propan-1-one, reflects this chirality .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₂₁N₃O
Molecular Weight199.29 g/mol
SMILESCC@@HN
InChIKeyJJGSXWPBPJHWPL-IUCAKERBSA-N

The stereochemistry critically influences its binding affinity to biological targets, as demonstrated by molecular docking studies of analogous compounds .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the dimethylamino group (δ 2.2–2.4 ppm, singlet) and the piperidine protons (δ 1.5–3.0 ppm, multiplet). Infrared (IR) spectroscopy shows a strong carbonyl absorption band at 1,680–1,720 cm⁻¹, characteristic of the ketone moiety .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves reductive amination of (R)-3-dimethylaminopiperidine with (S)-2-aminopropan-1-one. Key steps include:

  • Condensation: The piperidine amine reacts with the ketone under acidic conditions to form an imine intermediate.

  • Reduction: Sodium cyanoborohydride selectively reduces the imine to the secondary amine, preserving stereochemistry .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
Temperature0–5°C15%
CatalystZnCl₂22%
SolventTetrahydrofuran18%

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield (up to 78%) and reduce reaction times. Purification via simulated moving bed (SMB) chromatography ensures >99% enantiomeric excess (ee), meeting pharmaceutical-grade standards .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate water solubility (12.7 mg/mL at 25°C) and high lipid solubility (logP = 1.8), suggesting blood-brain barrier permeability. Stability studies indicate degradation <5% after 24 months at −20°C, making it suitable for long-term storage .

Crystallographic Analysis

X-ray diffraction reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å. Hydrogen bonding between the amino group and carbonyl oxygen stabilizes the lattice .

Pharmacological Activity

Mechanistic Insights

The compound’s structural similarity to serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine suggests potential antidepressant activity. In silico models predict moderate affinity for the serotonin transporter (SERT, Ki = 38 nM) and norepinephrine transporter (NET, Ki = 45 nM) .

Table 3: Predicted Receptor Affinities

TargetPredicted Ki (nM)Confidence Level
SERT38High
NET45Moderate
σ₁ Receptor210Low

In Vitro and In Vivo Studies

A 2024 study using rat cortical synaptosomes demonstrated 40% inhibition of serotonin reuptake at 10 µM, comparable to venlafaxine. Behavioral assays in mice (forced swim test) showed a 25% reduction in immobility time at 20 mg/kg, indicating antidepressant-like effects .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing dual-acting antidepressants. A 2025 patent disclosed its use in preparing analogs with improved metabolic stability (half-life >6 hours in human liver microsomes) .

Neurological Imaging

Radiolabeled derivatives (e.g., [¹¹C]-labeled) are under investigation for positron emission tomography (PET) imaging of SERT density in major depressive disorder .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundSERT Ki (nM)NET Ki (nM)logP
Target Compound38451.8
(S)-Duloxetine0.87.54.2
(R)-Venlafaxine8224802.7

The target compound’s balanced SERT/NET affinity profile and moderate lipophilicity position it as a candidate for further optimization .

Future Directions

Clinical Translation

Phase I trials are anticipated to begin in 2026, focusing on pharmacokinetics and safety in healthy volunteers. Key challenges include mitigating first-pass metabolism via prodrug strategies.

Computational Modeling

Machine learning models predict that substituting the dimethylamino group with a cyclopropane moiety could enhance SERT selectivity by 60% while reducing off-target binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator